Allyl thiocyanate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of allyl thiocyanate involves nucleophilic displacement reactions and can be achieved through various methods. For instance, allylic thiocyanates and novel heterocycles can be obtained by reacting 2-(bromomethyl)alkenoates with sulfur-centered nucleophiles in aqueous acetone, showcasing a method for producing allyl thiocyanates under mild conditions (Sá et al., 2008). Additionally, the stereocontrolled synthesis of sphingofungin E demonstrates the use of this compound in constructing complex molecular structures, highlighting its importance in synthetic organic chemistry (Martinková et al., 2010).

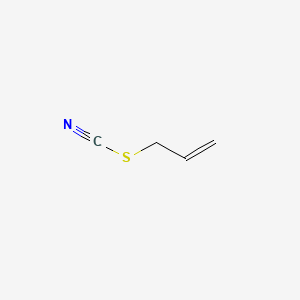

Molecular Structure Analysis

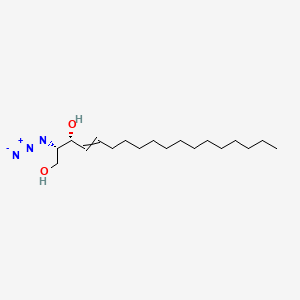

The molecular structure of this compound is characterized by the presence of an allyl group attached to a thiocyanate moiety. This structural configuration provides the compound with unique reactivity and properties, making it a versatile intermediate in organic synthesis. The structure assignments of synthesized allyl thiocyanates are often confirmed through methods such as X-ray diffraction analysis, ensuring the accuracy of the synthesized compounds (Sá et al., 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including [3,3]-sigmatropic rearrangements and reactions with nucleophiles, to form a wide array of functionalized compounds. For instance, fluorinated allyl isocyanates can be obtained via sigmatropic rearrangement of allyl thiocyanates, demonstrating the compound's utility in synthesizing fluorinated ureas and thioureas, which are of interest in medicinal chemistry and materials science (Ramb et al., 2014).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. These properties are determined by its molecular structure and contribute to the compound's behavior in various solvents and reactions. Understanding the physical properties is essential for optimizing the conditions under which this compound is used in chemical processes.

Chemical Properties Analysis

This compound's chemical properties, including reactivity with different nucleophiles, stability under various conditions, and its ability to undergo rearrangements and coupling reactions, make it a valuable compound in organic synthesis. Its versatility is illustrated by its application in creating complex molecular architectures, such as in the synthesis of sphingofungin E (Martinková et al., 2010), and in the formation of fluorinated compounds through sigmatropic rearrangements (Ramb et al., 2014).

Applications De Recherche Scientifique

Antimicrobial Activity

Allyl thiocyanate derivatives have been studied for their antimicrobial properties. A study by Sá et al. (2014) demonstrated that allylic thiocyanates bearing halogenated aryl groups exhibit moderate-to-high activity against pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds are synthesized from Morita-Baylis-Hillman adducts and could be potential agents in fighting bacterial resistance.

Synthesis and Chemical Transformations

The synthesis of allyl thiocyanates and related compounds is a significant area of research. Sá et al. (2008) reported the synthesis of allyl thiocyanates in high yields under mild conditions. These thiocyanates can form novel heterocycles, which are of interest in various chemical applications. Similarly, Gupta et al. (2002) developed a method for synthesizing allyl and cyclopropylcarbinyl thiocyanates using organocobaloximes and thiocyanogen, enabling the preparation of unstable allyl thiocyanates in situ.

Fluorinated Compounds Synthesis

Ramb et al. (2014) explored the rearrangements of fluorinated allyl (thio)cyanates, which are crucial for synthesizing fluorinated (thio)ureas. These compounds have applications in various chemical synthesis processes, particularly in the development of compounds with unique biological activities.

Bio-Medical Applications

In the biomedical field, this compound has been studied for its potential uses. Roy et al. (2018) synthesized allylamine-functionalized silicon quantum dots for use as a fluorescent probe in detecting thiocyanate in human blood, a biomarker for smoking.

Agricultural Applications

This compound has also been investigated for its applications in agriculture. Mansour et al. (2012) studied the insecticidal efficacy of allylisothiocyanate against major stored-product insects, finding it to be an effective fumigant with potential as a biodegradable and safe alternative to traditional insecticides.

Mécanisme D'action

Target of Action

Allyl thiocyanate primarily targets the TRPA1 and TRPV1 ion channels. These channels are involved in the sensation of pain and inflammation. TRPA1 is known for its role in detecting environmental irritants and contributing to inflammatory responses, while TRPV1 is associated with the sensation of heat and pain .

Mode of Action

this compound interacts with TRPA1 and TRPV1 by covalently modifying cysteine residues on these channels. This modification leads to the activation of the ion channels, resulting in an influx of calcium ions into the cells. The increased intracellular calcium levels trigger a cascade of signaling events that lead to the sensation of pain and inflammation .

Biochemical Pathways

The activation of TRPA1 and TRPV1 by this compound affects several biochemical pathways. Key pathways include:

- Oxidative Stress Pathway: Activation of these ion channels can lead to the production of reactive oxygen species (ROS), which play a role in cellular signaling and inflammation .

- Inflammatory Pathway: The activation of TRPA1 and TRPV1 can stimulate the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, contributing to the inflammatory response .

Pharmacokinetics

this compound exhibits high bioavailability, with nearly 90% of orally administered doses being absorbed. It is metabolized primarily in the liver and excreted through the urine. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties ensure that it reaches its target sites effectively, contributing to its biological activity .

Result of Action

At the molecular level, the activation of TRPA1 and TRPV1 by this compound leads to increased calcium influx, ROS production, and cytokine release. These molecular events result in cellular effects such as increased inflammation, pain sensation, and potentially apoptosis in certain cell types. These effects are particularly relevant in the context of its anticancer properties, where this compound can induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, higher temperatures can enhance its volatility, affecting its concentration and activity. Additionally, the presence of other reactive compounds can either enhance or inhibit its interaction with target ion channels .

This compound’s multifaceted mechanism of action, combined with its high bioavailability and ability to modulate key biochemical pathways, makes it a compound of significant interest in both pharmacological and toxicological studies.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

prop-2-enyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-2-3-6-4-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVYHJRLWCUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870765 | |

| Record name | Prop-2-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

764-49-8 | |

| Record name | Allyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, 2-propenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prop-2-en-1-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thiocyanato-1-propene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)